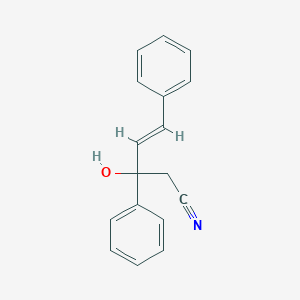
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is an organic compound with a complex structure that includes a hydroxyl group, a nitrile group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with a suitable nitrile compound, followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-oxo-3,5-diphenylpent-4-enenitrile.
Reduction: Formation of 3-hydroxy-3,5-diphenylpent-4-enamine.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-3-hydroxy-3,5-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-hydroxy-3,5-diphenylpent-4-enone
- (E)-3-hydroxy-3,5-diphenylpent-4-enamine
- (E)-3-hydroxy-3,5-diphenylpent-4-enyl chloride
Uniqueness
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
33909-79-4 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-3,5-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15NO/c18-14-13-17(19,16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-12,19H,13H2/b12-11+ |
Clave InChI |
JITBSHUHNGVQJC-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(CC#N)(C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(CC#N)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

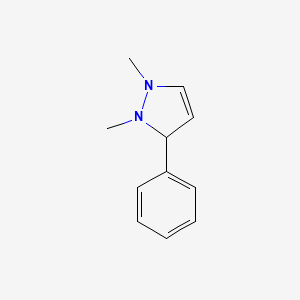

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
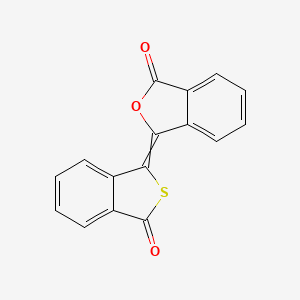
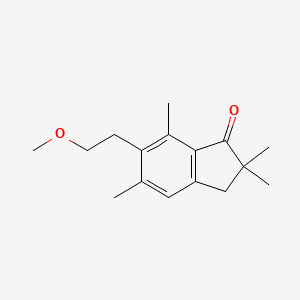
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
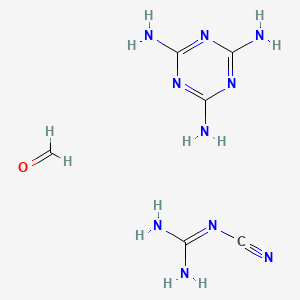
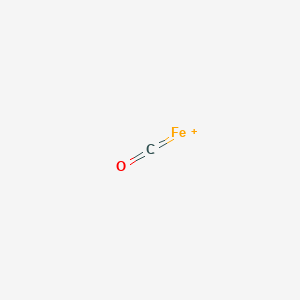
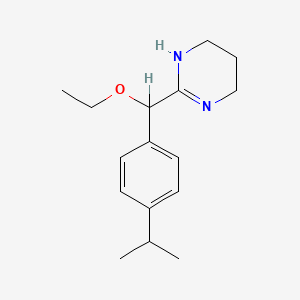
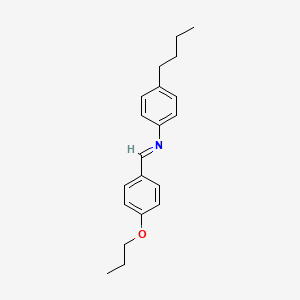
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
